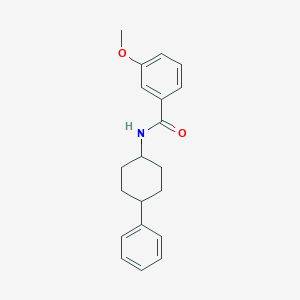
3-methoxy-N-(4-phenylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(4-phenylcyclohexyl)benzamide, also known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by a team of researchers at Parke-Davis, and its chemical structure is similar to that of phencyclidine (PCP). 3-MeO-PCP has gained popularity in recent years as a research chemical due to its unique pharmacological properties and potential therapeutic applications.
作用机制
The exact mechanism of action of 3-methoxy-N-(4-phenylcyclohexyl)benzamide is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to interact with other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-(4-phenylcyclohexyl)benzamide are complex and varied. It has been shown to cause dissociation, anesthesia, and analgesia in animal models, as well as induce hyperactivity and psychosis at high doses. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been found to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
实验室实验的优点和局限性
One advantage of using 3-methoxy-N-(4-phenylcyclohexyl)benzamide in lab experiments is its potent dissociative and anesthetic effects, which make it a useful tool in studies of consciousness and anesthesia. Additionally, its antidepressant and anti-inflammatory effects make it a promising candidate for therapeutic applications in these areas. However, the complex synthesis process and potential for abuse and misuse are limitations to its use in lab experiments.
未来方向
There are several potential future directions for research on 3-methoxy-N-(4-phenylcyclohexyl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and inflammation. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other receptors in the brain. Finally, more studies are needed to investigate the potential risks associated with its use and to develop strategies for mitigating these risks.
合成方法
The synthesis of 3-methoxy-N-(4-phenylcyclohexyl)benzamide involves the reaction of 4-phenylcyclohexanone with methoxyamine hydrochloride to form 4-phenylcyclohexyl hydroxylamine. This intermediate is then reacted with benzoyl chloride to form 3-methoxy-N-(4-phenylcyclohexyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
3-methoxy-N-(4-phenylcyclohexyl)benzamide has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to exhibit potent dissociative and anesthetic effects, making it a useful tool in studies of consciousness and anesthesia. Additionally, 3-methoxy-N-(4-phenylcyclohexyl)benzamide has been shown to have antidepressant and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
属性
IUPAC Name |
3-methoxy-N-(4-phenylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-17(14-19)20(22)21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-9,14,16,18H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSKJQUHGUZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

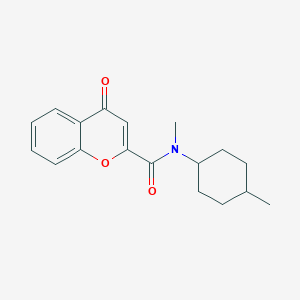

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)
![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
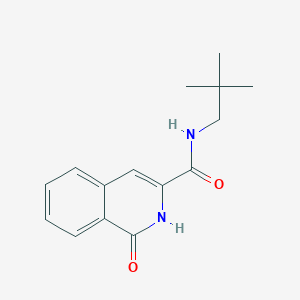
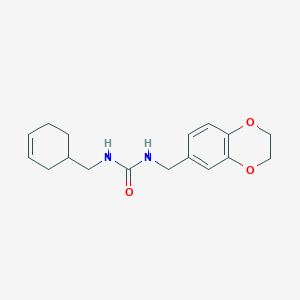
![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
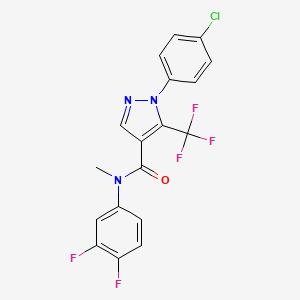
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)